molecular formula C19H20N4O2 B2504497 N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-19-7

N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2504497
CAS No.: 866896-19-7
M. Wt: 336.395
InChI Key: FOLLTRVRJBZKFK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H25_{25}N5_5O3_3
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 946213-20-3

The compound features a 1,2,3-triazole ring, which is known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of substituents such as methoxy and dimethyl groups enhances its biological profile.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation across various cell lines. Notably:

  • Mechanism of Action : The triazole moiety interacts with specific enzymes involved in cancer cell metabolism and proliferation. For example, studies have shown that triazole derivatives can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis .
  • Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Compounds similar to this compound have demonstrated IC50_{50} values in the low micromolar range against these cell lines .
CompoundCell LineIC50_{50} Value (µM)
Triazole Derivative AMCF-71.1
Triazole Derivative BHCT-1162.6
Triazole Derivative CHepG21.4

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens:

  • Inhibition of Bacterial Growth : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli0.0063
S. aureus0.0050

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Functionalization : Subsequent reactions to introduce the dimethyl and methoxy substituents.

Case Studies and Research Findings

Several studies have highlighted the potential applications of triazole-containing compounds:

  • Anticancer Studies : A study reported that specific triazole derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
    "The synthesized compounds showed anticancer activity through thymidylate synthase inhibition" .
  • Antimicrobial Studies : Research has documented the effectiveness of triazole hybrids against various bacterial strains with low MIC values indicating potent antimicrobial activity .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-9-10-13(2)15(11-12)20-19(24)18-14(3)23(22-21-18)16-7-5-6-8-17(16)25-4/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLLTRVRJBZKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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